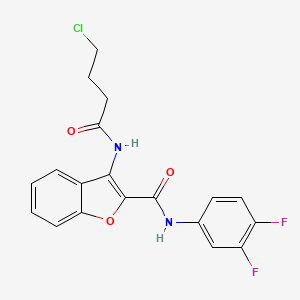

3-(4-chlorobutanamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide

Description

3-(4-Chlorobutanamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide is a synthetic benzofuran derivative with a substituted amide side chain. Its structure combines a benzofuran core with a 4-chlorobutanamido group and an N-(3,4-difluorophenyl)carboxamide moiety.

Properties

IUPAC Name |

3-(4-chlorobutanoylamino)-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClF2N2O3/c20-9-3-6-16(25)24-17-12-4-1-2-5-15(12)27-18(17)19(26)23-11-7-8-13(21)14(22)10-11/h1-2,4-5,7-8,10H,3,6,9H2,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJYYNHFSOUXKMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=C(C=C3)F)F)NC(=O)CCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClF2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-Chlorobutanamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a benzofuran core substituted with various functional groups that contribute to its biological properties. The presence of the difluorophenyl and chlorobutanamide moieties enhances its interaction with biological targets.

Biological Activity Overview

Recent studies have highlighted several areas of biological activity for this compound:

- Anticancer Activity : Preliminary research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, suggesting potential as an antibacterial agent.

- Enzyme Inhibition : There is evidence of the compound acting as an inhibitor for specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

Pharmacological Mechanisms

The biological activities are largely attributed to the following mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest in the G1 phase, preventing cancer cell proliferation.

- Enzyme Interaction : The chlorobutanamide group may facilitate binding to active sites on target enzymes, thereby inhibiting their function.

Case Studies and Research Findings

Several studies have provided insights into the efficacy and safety of this compound:

-

In Vitro Studies :

Cell Line IC50 (µM) Mechanism of Action MCF-7 8.5 Apoptosis induction MDA-MB-231 7.2 Cell cycle arrest - Antimicrobial Activity :

- Enzyme Inhibition :

Scientific Research Applications

1.1. Neurodegenerative Diseases

Recent studies indicate that compounds similar to 3-(4-chlorobutanamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide may act as beta-secretase inhibitors, which are crucial in the development of therapies for Alzheimer's disease. Beta-secretase is an enzyme involved in the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid plaques, a hallmark of Alzheimer's pathology .

Table 1: Beta-Secretase Inhibitors and their Mechanisms

| Compound Name | Mechanism of Action | Reference |

|---|---|---|

| 3-(4-chlorobutanamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide | Inhibition of beta-secretase activity | |

| Other Related Compounds | Similar inhibition pathways |

1.2. Anticancer Activity

The benzofuran moiety has been associated with various biological activities, including anticancer properties. Compounds featuring this structure have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells . The specific compound under discussion may exhibit similar effects due to its structural analogies with known anticancer agents.

Case Study: Anticancer Efficacy

A study evaluated a series of benzofuran derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that modifications on the benzofuran structure significantly enhanced anticancer activity, suggesting that 3-(4-chlorobutanamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide may also be effective against certain types of cancer .

Synthesis and Characterization

The synthesis of 3-(4-chlorobutanamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide involves several chemical reactions that allow for the introduction of functional groups critical for its biological activity. The compound can be synthesized through a multi-step process involving the reaction of benzofuran derivatives with amines and acyl chlorides under controlled conditions.

Table 2: Synthesis Pathway Overview

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Benzofuran derivative + Amine | Reflux in ethanol | Intermediate product |

| 2 | Intermediate + Acyl chloride | Under reflux | 3-(4-chlorobutanamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide |

Future Directions and Research Opportunities

The unique properties of 3-(4-chlorobutanamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide open avenues for further research:

- Targeted Drug Delivery : Investigating formulations that enhance bioavailability and targeted delivery to affected tissues.

- Combination Therapies : Exploring synergistic effects with existing drugs used in Alzheimer’s and cancer treatments.

- Mechanistic Studies : Detailed studies on the mechanism of action at the molecular level to understand how this compound interacts with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons Using SHELX

The SHELX software suite is widely used for crystallographic refinement and structure determination . For example:

- Benzofuran Derivatives : Structural analogs like 2-carboxamide-substituted benzofurans often exhibit planar aromatic systems, with substituents influencing crystal packing and intermolecular interactions. Chlorine and fluorine atoms enhance hydrophobic and halogen-bonding interactions, which SHELX can model to refine electron density maps.

- Amide-Linked Compounds : Similar compounds with butanamido groups may show conformational flexibility in the side chain, impacting binding to biological targets. SHELXL’s refinement capabilities could resolve torsional angles and bond lengths critical for comparing stability and reactivity .

Binding Affinity Predictions via AutoDock Vina

AutoDock Vina’s scoring function evaluates ligand-receptor interactions, enabling comparisons of binding modes and affinities . Hypothetical analogs might include:

- N-Substituted Benzofurans : Replacement of the 3,4-difluorophenyl group with other aryl moieties (e.g., trifluoromethylphenyl) could alter π-π stacking or hydrogen bonding. AutoDock Vina’s grid-based approach would predict changes in binding energy (ΔG) and docking poses.

- Chlorine vs. Bromine Substituents : Swapping the 4-chlorobutanamido group for bromine could enhance halogen bonding but increase steric hindrance. Docking simulations would quantify trade-offs in affinity and selectivity .

Methodological Recommendations for Future Studies

To address these gaps, researchers could:

Utilize SHELX for high-resolution crystallography to resolve the compound’s 3D structure and compare it with analogs .

Apply AutoDock Vina to screen virtual libraries of benzofuran derivatives against therapeutic targets (e.g., kinases, GPCRs) and rank their predicted affinities .

Synthesize Structural Analogs with systematic substitutions (e.g., varying halogens or aryl groups) to empirically test structure-activity relationships.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.